molecular formula C14H26N4O2S B6781208 N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine

Cat. No.: B6781208
M. Wt: 314.45 g/mol
InChI Key: BHMPWLGYPQFQHR-UHFFFAOYSA-N
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Description

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine is a complex organic compound that features a triazole ring and a sulfone group

Properties

IUPAC Name

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2S/c1-11(12-5-7-21(19,20)8-6-12)15-9-13-16-10-17-18(13)14(2,3)4/h10-12,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMPWLGYPQFQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCS(=O)(=O)CC1)NCC2=NC=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Sulfone Group: The sulfone group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Final Coupling Step: The triazole and sulfone-containing intermediates are then coupled under appropriate conditions, often involving a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted sulfone derivatives.

Scientific Research Applications

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfone group can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-(1,1-dioxothian-4-yl)ethanamine is unique due to the combination of the triazole ring and the sulfone group, which imparts distinct chemical and biological properties not found in simpler compounds.

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